![molecular formula C10H14F3NO2 B2688016 3-(1-Bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid CAS No. 2377030-96-9](/img/structure/B2688016.png)
3-(1-Bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Bicyclo[111]pentanyl)azetidine;2,2,2-trifluoroacetic acid is a compound that combines a bicyclo[111]pentane structure with an azetidine ring and a trifluoroacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bicyclo[1.1.1]pentanyl)azetidine typically involves the use of [1.1.1]propellane as a starting material. One common method involves the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane . This approach allows for the efficient construction of the bicyclo[1.1.1]pentane core, which can then be further functionalized to introduce the azetidine ring and the trifluoroacetic acid group.
Industrial Production Methods
the use of scalable photoredox and nickel-catalyzed reactions suggests that it could be produced on a larger scale using similar methodologies as those employed in laboratory settings .
化学反应分析
Types of Reactions
3-(1-Bicyclo[1.1.1]pentanyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The bicyclo[1.1.1]pentane core can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Ring-Opening Polymerization: The azetidine ring can undergo ring-opening polymerization, which is useful for the synthesis of polyamines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nickel Catalysts: For the initial construction of the bicyclo[1.1.1]pentane core.
Photoredox Catalysts: To facilitate the multicomponent dicarbofunctionalization reactions.
Nucleophiles and Electrophiles: For substitution reactions on the azetidine ring
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives and polyamines, depending on the specific reaction conditions and reagents used .
科学研究应用
3-(1-Bicyclo[1.1.1]pentanyl)azetidine has several scientific research applications:
Medicinal Chemistry: The bicyclo[1.1.1]pentane core is a valuable pharmacophore used as a bioisostere for para-disubstituted benzene rings.
Materials Science: The unique structural features of this compound make it useful in the development of new materials with specific properties, such as increased stability and reactivity.
Polymer Chemistry: The azetidine ring can undergo ring-opening polymerization, leading to the formation of polyamines with various applications, including antibacterial and antimicrobial coatings.
作用机制
The mechanism of action of 3-(1-Bicyclo[1.1.1]pentanyl)azetidine is primarily related to its ability to undergo various chemical reactions, leading to the formation of different functional groups and polymers. The bicyclo[1.1.1]pentane core acts as a bioisostere, mimicking the properties of para-disubstituted benzene rings, while the azetidine ring can participate in nucleophilic substitution and ring-opening polymerization reactions .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: These compounds share the bicyclo[1.1.1]pentane core and are used as bioisosteres in medicinal chemistry.
Azetidine Derivatives: Compounds containing the azetidine ring are used in polymer chemistry and materials science.
Uniqueness
3-(1-Bicyclo[1.1.1]pentanyl)azetidine is unique due to the combination of the bicyclo[1.1.1]pentane core and the azetidine ring, which provides a versatile platform for various chemical reactions and applications. This combination allows for the development of new materials and drugs with improved properties compared to other similar compounds .
属性
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.C2HF3O2/c1-6-2-8(1,3-6)7-4-9-5-7;3-2(4,5)1(6)7/h6-7,9H,1-5H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDOYWZDLIJZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3CNC3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
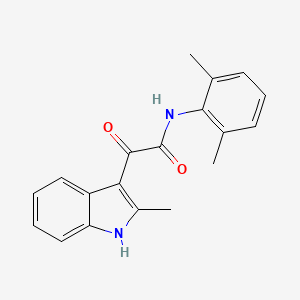
![N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2687935.png)
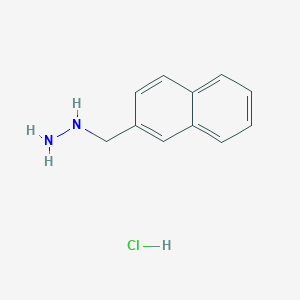
![2-{[1-(5-bromofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2687941.png)
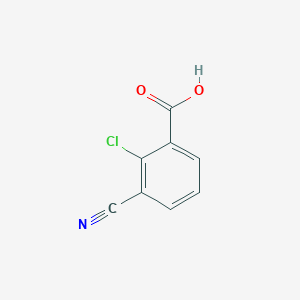
![2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2687943.png)
![N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2687944.png)
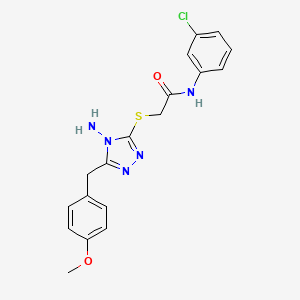
![7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B2687946.png)
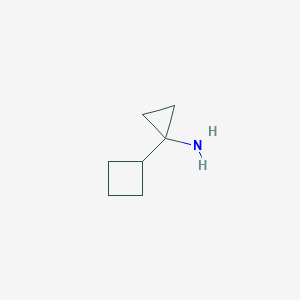
![3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2687951.png)
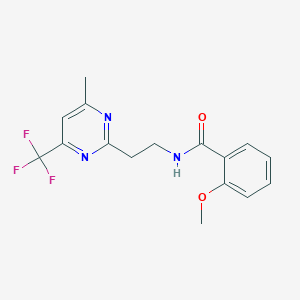
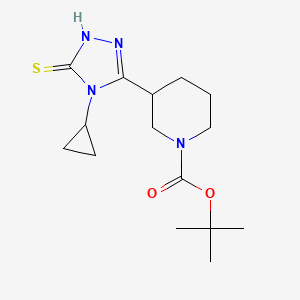
![2-{5-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B2687954.png)
